molecular formula C21H20BrN3O3 B11294325 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11294325
M. Wt: 442.3 g/mol
InChI Key: OWMIPINQEDPROX-UHFFFAOYSA-N
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Description

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a furan derivative, followed by the formation of the oxazole ring and subsequent attachment of the piperidine moiety. Specific reaction conditions, such as the use of N-bromosuccinimide (NBS) for bromination and triethyl phosphite for phosphonate formation, are often employed .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives .

Scientific Research Applications

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid
  • Methyl 5-(4-bromophenoxy)furan-2-carboxylate
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and piperidine rings, which confer specific chemical and biological properties not found in simpler compounds .

Properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H20BrN3O3/c1-14-8-10-25(11-9-14)21-18(12-23)24-20(28-21)19-7-6-17(27-19)13-26-16-4-2-15(22)3-5-16/h2-7,14H,8-11,13H2,1H3

InChI Key

OWMIPINQEDPROX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N

Origin of Product

United States

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